![molecular formula C10H19NO5 B3289226 2-{[(Tert-butoxy)carbonyl]amino}-3-ethoxypropanoic acid CAS No. 856417-66-8](/img/structure/B3289226.png)
2-{[(Tert-butoxy)carbonyl]amino}-3-ethoxypropanoic acid
Übersicht
Beschreibung
“2-{[(Tert-butoxy)carbonyl]amino}-3-ethoxypropanoic acid” is a chemical compound with the CAS Number: 856417-66-8 . It has a molecular weight of 233.26 . The IUPAC name for this compound is N-(tert-butoxycarbonyl)-O-ethylserine . It is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H19NO5/c1-5-15-6-7(8(12)13)11-9(14)16-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Its molecular weight is 233.26 . The compound’s InChI code provides further information about its molecular structure .Wissenschaftliche Forschungsanwendungen
2-{[(Tert-butoxy)carbonyl]amino}-3-ethoxypropanoic acidle-OEt has been extensively studied for its potential applications in drug design and development. This compound has been shown to exhibit potent inhibitory activity against the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. DPP-4 inhibitors are a class of drugs that are used for the treatment of type 2 diabetes mellitus. 2-{[(Tert-butoxy)carbonyl]amino}-3-ethoxypropanoic acidle-OEt has also been shown to exhibit inhibitory activity against other enzymes, such as elastase and chymotrypsin, which are involved in the inflammatory response.
Wirkmechanismus
2-{[(Tert-butoxy)carbonyl]amino}-3-ethoxypropanoic acidle-OEt exerts its inhibitory activity against DPP-4 by binding to the active site of the enzyme and preventing the cleavage of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-4 leads to increased levels of GLP-1 and GIP, which in turn stimulate insulin secretion and reduce glucagon secretion, resulting in improved glucose control.
Biochemical and Physiological Effects:
2-{[(Tert-butoxy)carbonyl]amino}-3-ethoxypropanoic acidle-OEt has been shown to improve glucose control in animal models of type 2 diabetes mellitus. This compound has also been shown to exhibit anti-inflammatory activity, which may have potential applications in the treatment of inflammatory diseases. 2-{[(Tert-butoxy)carbonyl]amino}-3-ethoxypropanoic acidle-OEt has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.
Vorteile Und Einschränkungen Für Laborexperimente
2-{[(Tert-butoxy)carbonyl]amino}-3-ethoxypropanoic acidle-OEt is a synthetic compound that can be easily synthesized using solid-phase or solution-phase peptide synthesis methods. This compound is stable and can be stored for extended periods of time. 2-{[(Tert-butoxy)carbonyl]amino}-3-ethoxypropanoic acidle-OEt has been extensively studied in animal models, and its mechanism of action is well-understood. However, the use of 2-{[(Tert-butoxy)carbonyl]amino}-3-ethoxypropanoic acidle-OEt in human studies is limited due to the lack of clinical data.
Zukünftige Richtungen
There are several potential future directions for the study of 2-{[(Tert-butoxy)carbonyl]amino}-3-ethoxypropanoic acidle-OEt. One potential direction is the development of 2-{[(Tert-butoxy)carbonyl]amino}-3-ethoxypropanoic acidle-OEt analogs with improved potency and selectivity for DPP-4 inhibition. Another potential direction is the investigation of the anti-inflammatory activity of 2-{[(Tert-butoxy)carbonyl]amino}-3-ethoxypropanoic acidle-OEt in human studies. Additionally, the potential use of 2-{[(Tert-butoxy)carbonyl]amino}-3-ethoxypropanoic acidle-OEt in the treatment of other diseases, such as cancer and neurodegenerative diseases, warrants further investigation.
Safety and Hazards
Eigenschaften
IUPAC Name |
3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-5-15-6-7(8(12)13)11-9(14)16-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBDVSSESAKBJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(C(=O)O)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
856417-66-8 | |
Record name | 2-{[(tert-butoxy)carbonyl]amino}-3-ethoxypropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.